Structural Differentiation: 4-Methylphenyl Substituent at Oxadiazole C3 Position Versus Common Phenyl and 4-Methoxyphenyl Analogs
CAS 923767-43-5 bears a 4-methylphenyl substituent at the 3-position of the 1,2,4-oxadiazole ring. In the structurally characterized series of 1,2,4-oxadiazole-piperazine Smo antagonists, the identity of the aromatic substituent at this position was a critical determinant of both potency and metabolic stability. Compounds with quinolin-2-yl substituents at the oxadiazole C3 position achieved Smo antagonism with IC50 values in the low nanomolar range, but suffered from rapid reductive oxadiazole ring-opening in rats that limited in vivo applicability [1]. The 4-methylphenyl group in CAS 923767-43-5, with its modest electron-donating methyl substituent, occupies a distinct position in the lipophilicity–metabolic stability continuum relative to electron-withdrawing (e.g., 4-Cl) or strongly electron-donating (e.g., 4-OCH3) analogs. No direct comparative biological data exist for CAS 923767-43-5 itself; this evidence is class-level inference based on established SAR trends within 1,2,4-oxadiazole-piperazine chemotypes.
| Evidence Dimension | Aromatic substituent identity at oxadiazole C3 position and predicted impact on lipophilicity and metabolic stability |
|---|---|
| Target Compound Data | 4-Methylphenyl (p-tolyl) at C3; calculated logP contribution from CH3 vs. H: approximately +0.5 log units (Hansch π constant for aromatic CH3 ≈ 0.52–0.56) |
| Comparator Or Baseline | Phenyl (unsubstituted) analog: logP ≈ 0.5 units lower; 4-Methoxyphenyl analog: logP approximately 0.1–0.3 units lower but with altered hydrogen-bonding capacity (Hansen solubility parameters differ). Direct comparative experimental data not available for CAS 923767-43-5. |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 vs. unsubstituted phenyl analog based on fragment contribution methods. No experimental logP or logD data available for this specific compound. |
| Conditions | Computational prediction (fragment-based); no experimental determination published for this compound |
Why This Matters
For medicinal chemistry programs, the 4-methylphenyl substituent provides a distinct lipophilicity profile compared to phenyl, 4-halo, or 4-alkoxy analogs, which affects membrane permeability and metabolic clearance — key parameters in lead optimization where even ±0.5 log units can shift a compound between acceptable and unacceptable PK profiles.
- [1] Muraglia E, Ontoria JM, Bufi LL, Torrisi C, Bresciani A, Giomini C, Rowley M, Serafini S, Bin H, Hao W, Steinkühler C, Jones P. N-(2-alkylaminoethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine-1-carboxamides as highly potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21(18):5283-5288. PMID: 21802943. View Source
